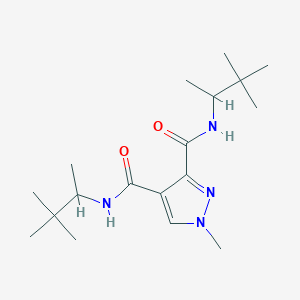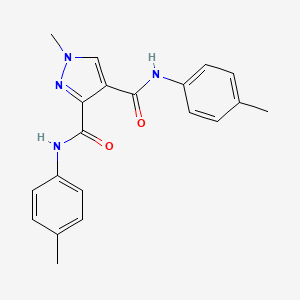
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide
Overview
Description
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with pyridine groups and carboxamide functionalities, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, an iodine-mediated electrophilic cyclization can be employed to form the pyrazole core . Subsequent functionalization with pyridine groups and carboxamide formation can be achieved through reactions with suitable reagents like pyridine-2-carboxylic acid derivatives and amines under specific conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be synthesized using halogenating agents.
Hydrolysis: The carboxamide groups can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like N-bromosuccinimide (NBS). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties and reactivity.
N-methyl-substituted pyrazole carboxamide derivatives: These compounds exhibit similar structural motifs but differ in their biological activities and applications.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are potent inhibitors of specific enzymes and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-22-10-11(15(23)19-12-6-2-4-8-17-12)14(21-22)16(24)20-13-7-3-5-9-18-13/h2-10H,1H3,(H,17,19,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOGCYIGOPQZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373793.png)
![N~5~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373802.png)
![N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4373803.png)

![N,N',1-trimethyl-N,N'-bis[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B4373815.png)

METHANONE](/img/structure/B4373831.png)

![1-methyl-N,N'-bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B4373842.png)





